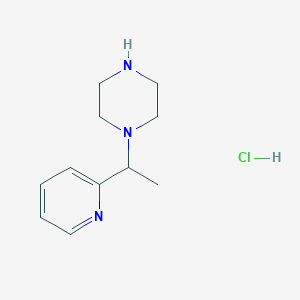![molecular formula C23H19N3O2 B2712243 3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898428-57-4](/img/structure/B2712243.png)
3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide” is a quinazolinone analogue . Quinazolinones are fused heterocyclic compounds, which have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry .
Synthesis Analysis
The synthesis of quinazolinone analogues often involves substituting the thiourea group and phenyl ring at N-3 and C-2 positions of the quinazoline ring, respectively . A green synthetic procedure was developed for the two-step synthesis of a similar compound, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, from anthranilic acid, using two green chemistry approaches: utilization of the DES and microwave-induced synthesis .Chemical Reactions Analysis
Quinazolinone analogues have been shown to exhibit various chemical reactions. For instance, they have been used for the selective synthesis of 3-hydroxy-indolyl-2-oxindoles and bis-indolyl-2-oxindoles via retro-Henry type reaction followed by Friedel–Crafts alkylation reactions .科学的研究の応用
Synthesis and Derivatives
3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide and its derivatives have been extensively studied for their synthesis methods and potential applications. For instance, the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides has been achieved through one-step reactions from methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones, highlighting a method for producing a range of structurally related compounds (Chau, Saegusa, & Iwakura, 1982). Similarly, the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, aimed to improve aqueous solubility and cytotoxicity, demonstrating the compound's potential in cancer treatment (Bavetsias et al., 2002).
Antimicrobial and Antifungal Activities
Quinazoline derivatives have shown significant antimicrobial and antifungal activities. A study synthesized N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides and evaluated their activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Antitumor and Antiproliferative Effects
The exploration of quinazolinone derivatives as antitumor agents is notable, with studies revealing their inhibitory effects on tumor cell proliferation. Specifically, a set of 3-methylquinazolinone derivatives were synthesized and evaluated for their antiproliferative activities against various tumor cells, including A431, A549, MCF-7, and NCI-H1975. Compound 4d, in particular, showed higher antiproliferative activities than Gefitinib, suggesting its potential as a novel anti-cancer drug (Zhang et al., 2021).
Antiviral Activities
The antiviral potential of quinazolin-4(3H)-one derivatives has also been investigated, with some compounds showing distinct activity against Herpes simplex and vaccinia viruses. This indicates the broader pharmacological relevance of these compounds beyond their antimicrobial and antitumor properties (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
作用機序
While the specific mechanism of action for “3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide” is not available, similar compounds have shown antitumor and immunomodulatory activity. Their molecular target is often the protein cereblon, a substrate receptor of the cullin ring E3 ubiquitin ligase complex CRL4 .
将来の方向性
特性
IUPAC Name |
3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-15-7-5-8-17(13-15)22(27)25-18-9-6-10-19(14-18)26-16(2)24-21-12-4-3-11-20(21)23(26)28/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJCRQVUGISBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

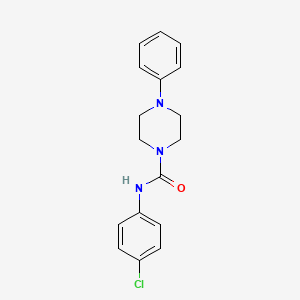
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2712161.png)
![7-Fluoro-3-[[1-[(3-fluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2712163.png)
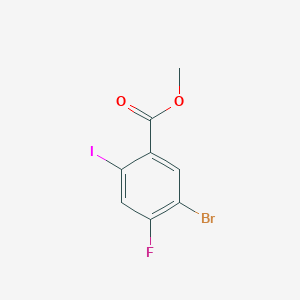
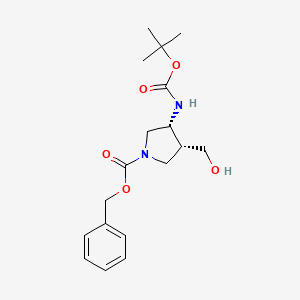
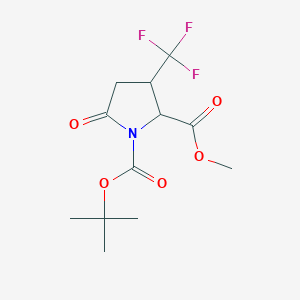
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2712168.png)
![N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2712169.png)
![5-amino-N-(4-methylphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2712172.png)
![2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2712176.png)
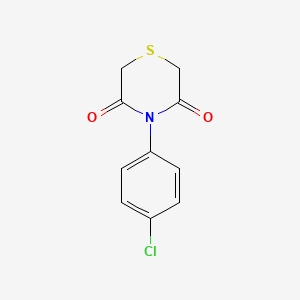
![1-(3,4-Dihydroxyphenyl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2712178.png)
![2-[(4-Methoxyphenyl)methyl]pyridine](/img/structure/B2712181.png)
